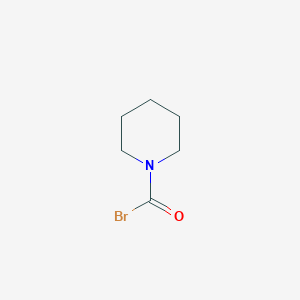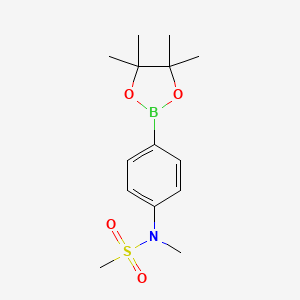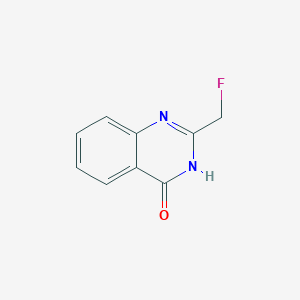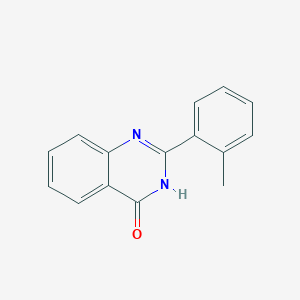
2-(o-Tolyl)quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(o-Tolyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a 2-methylphenyl substituent at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamides with aldehydes. For 2-(o-Tolyl)quinazolin-4(1H)-one, the reaction can be carried out under visible light irradiation using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This method is green, simple, and efficient, providing good to excellent yields.
Another approach involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium. This method allows for the synthesis of quinazolin-4(3H)-ones starting from anthranilamide (2-aminobenzamide) and an aldehyde or ketone at room temperature .
Industrial Production Methods
Industrial production methods for quinazolin-4(3H)-ones typically involve large-scale reactions using similar synthetic routes as described above. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(o-Tolyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: Substitution reactions can occur at the quinazolinone core or the 2-methylphenyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce dihydroquinazolinones.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: Quinazolinone derivatives have shown promise as antimicrobial, antifungal, and antitumor agents.
Industry: Quinazolinones are used in the development of luminescent materials and bioimaging agents.
Mécanisme D'action
The mechanism of action of 2-(o-Tolyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, some quinazolinone derivatives have been found to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a key role in DNA repair and cell apoptosis . The compound may also interact with other proteins and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazolin-4(3H)-one: This compound has a phenyl substituent at the 2-position instead of a 2-methylphenyl group.
4-Hydroxyquinazoline Derivatives: These compounds have a hydroxyl group at the 4-position and exhibit different biological activities.
Uniqueness
2-(o-Tolyl)quinazolin-4(1H)-one is unique due to its specific substituent at the 2-position, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group may enhance its interactions with certain molecular targets, leading to distinct therapeutic effects.
Propriétés
Numéro CAS |
18818-39-8 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) |
Clé InChI |
TVFWFWOQIWIDNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


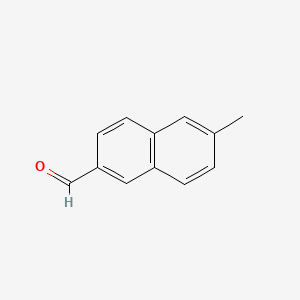
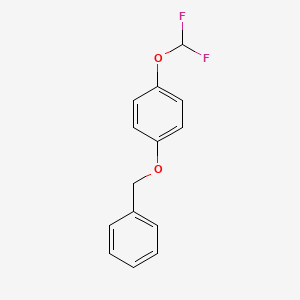
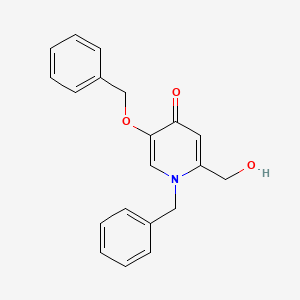
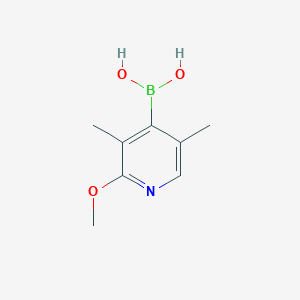
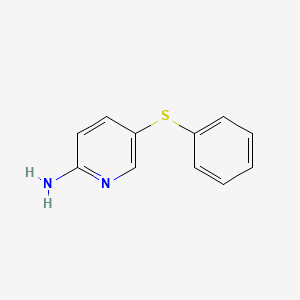

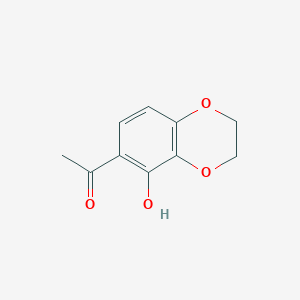
![Methyl 3-iodo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B8781976.png)
